molecular formula C9H13NO3 B6265581 2,2-dimethoxy-2-(pyridin-4-yl)ethan-1-ol CAS No. 96994-64-8

2,2-dimethoxy-2-(pyridin-4-yl)ethan-1-ol

Cat. No.: B6265581
CAS No.: 96994-64-8
M. Wt: 183.2
InChI Key:
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Description

2,2-Dimethoxy-2-(pyridin-4-yl)ethan-1-ol is an organic compound with the molecular formula C9H13NO3 It is characterized by the presence of a pyridine ring attached to an ethan-1-ol moiety, which is further substituted with two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethoxy-2-(pyridin-4-yl)ethan-1-ol typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the methoxy and hydroxyl groups. One common method involves the reaction of 4-pyridineethanol with methanol in the presence of an acid catalyst to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethoxy-2-(pyridin-4-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2-Dimethoxy-2-(pyridin-4-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dimethoxy-2-(pyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl and methoxy groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2,2-Dimethoxy-2-(pyridin-4-yl)ethan-1-ol is unique due to the presence of both methoxy groups and the 4-pyridinyl moiety, which confer distinct chemical and biological properties.

Properties

CAS No.

96994-64-8

Molecular Formula

C9H13NO3

Molecular Weight

183.2

Purity

95

Origin of Product

United States

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